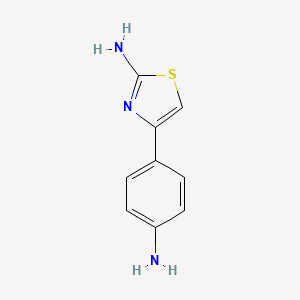

4-(4-Aminophenyl)-1,3-thiazol-2-amine

Overview

Description

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- Tubulin : Tubulin is a protein involved in microtubule assembly, a crucial process for cell division. Some derivatives of 4-(4-aminophenyl)thiazol-2-amine have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .

Pharmacokinetics (ADME Properties):

Let’s briefly outline the compound’s pharmacokinetic properties:

- Absorption : Information on absorption is not readily available for this specific compound .

- Distribution : The volume of distribution remains unknown .

Result of Action:

The molecular and cellular effects of 4-(4-aminophenyl)thiazol-2-amine include:

Biological Activity

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with an amine group. Various synthetic routes have been explored to optimize yield and purity. For instance, derivatives can be synthesized via nucleophilic substitution reactions or cyclization processes involving thiourea and aromatic amines.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For example, studies have shown that certain derivatives of 4-(4-bromophenyl)-thiazol-2-amine possess antimicrobial activity comparable to standard antibiotics such as norfloxacin and antifungal agents like fluconazole . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Antimicrobial Activity | Comparison Standard |

|---|---|---|

| 4-(4-Bromophenyl)-2-amino-thiazole | Effective against E. coli and S. aureus | Norfloxacin |

| 4-(4-Bromophenyl)-thiazol-2-amine | Effective against C. albicans | Fluconazole |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds derived from this scaffold have shown significant antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported that a derivative exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.5 | Induction of apoptosis |

| 4-(4-Bromophenyl)-thiazol-2-amine | HepG2 | 0.62 | G2/M cell cycle arrest |

Mechanistic Insights

Mechanistic studies have revealed that thiazole derivatives can induce apoptosis in cancer cells through various pathways. For example, flow cytometry analyses demonstrated increased early-stage apoptosis in HepG2 cells treated with certain thiazole compounds . Additionally, these compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between thiazole derivatives and their biological targets. Compounds have been found to interact favorably with proteins such as IGF1R, which is implicated in cancer cell growth . These computational studies help predict the pharmacokinetic properties and optimize lead compounds for further development.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- Case Study on Anticancer Activity : A study evaluated a series of thiazole compounds for their anticancer properties against multiple cell lines. Compound 5b was particularly effective against HT29 cells with an IC50 value of 2.01 µM .

- Case Study on Antimicrobial Properties : A set of synthesized thiazole derivatives was tested for antimicrobial activity against various pathogens. Results indicated that certain compounds had comparable efficacy to established antibiotics, suggesting their potential use in treating resistant infections .

Scientific Research Applications

Typical Synthesis Route

- Starting Materials : 4-Aminobenzaldehyde and thiosemicarbazide.

- Reaction Conditions : The reactants are mixed in an appropriate solvent under reflux conditions.

- Purification : The product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that 4-(4-Aminophenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 25 | 48 hours |

| HeLa | 30 | 48 hours |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Investigation of Anticancer Effects

In a recent study focusing on MCF-7 cells, treatment with this compound resulted in a marked reduction in cell viability after 48 hours. The study suggested that the compound induces apoptosis via mitochondrial pathways.

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets involved in cancer progression.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| CDK9 | -9.5 |

| STAT3 | -8.7 |

These findings indicate that this compound may serve as a lead structure for developing novel anticancer agents targeting these proteins.

Applications in Drug Development

The compound is being explored as a scaffold for developing new drugs, particularly for neglected diseases such as leishmaniasis. Preliminary studies suggest that derivatives of thiazole compounds could be promising candidates for antileishmanial therapies due to their selective toxicity against Leishmania species.

Properties

IUPAC Name |

4-(4-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALEXDZEAGCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345563 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3673-53-8 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.